Calcium (S)-3-methyl-2-oxovalerate

Übersicht

Beschreibung

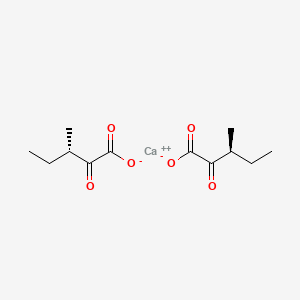

Calcium (S)-3-methyl-2-oxovalerate is a useful research compound. Its molecular formula is C12H18CaO6 and its molecular weight is 298.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Calcium (S)-3-methyl-2-oxovalerate, also known as Calcium (S)-α-ketoisovalerate, is a calcium salt derived from (S)-3-methyl-2-oxovaleric acid. This compound has garnered attention due to its significant biological activities, particularly in the context of metabolic processes and its role in the biosynthesis of bioactive compounds.

This compound has the molecular formula and is classified as an organic salt. It can be synthesized through various methods, typically involving the reaction of calcium salts with 3-methyl-2-oxovaleric acid under controlled conditions of temperature and pH to ensure optimal yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .

Biological Activity

1. Role in Metabolic Pathways

This compound plays a crucial role in amino acid metabolism and energy production. It acts as a substrate or cofactor in enzymatic reactions, particularly those involved in the catabolism of branched-chain amino acids (BCAAs). The compound is integral to the functioning of the branched-chain alpha-keto acid dehydrogenase complex, which catalyzes the conversion of alpha-keto acids into acyl-CoA derivatives, thereby funneling metabolites into the tricarboxylic acid cycle (TCA cycle) for energy production .

2. Impact on Enzymatic Activity

Research indicates that this compound may enhance certain enzymatic activities by providing essential calcium ions necessary for enzyme function. This enhancement is particularly relevant in metabolic disorders where BCAA metabolism is impaired, such as Maple Syrup Urine Disease (MSUD), characterized by elevated levels of toxic ketoacids .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Mitochondrial Function : A study demonstrated that supplementation with this compound improved mitochondrial function in cells with impaired BCAA metabolism, suggesting its potential therapeutic role in metabolic disorders .

- Clinical Implications : In patients with propionic acidemia, a disorder related to BCAA metabolism, this compound was shown to reduce levels of toxic metabolites and improve clinical outcomes when used alongside dietary management strategies .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Calcium (S)-3-methyl-2-oxovalerate is utilized in the pharmaceutical industry primarily for its role in improving the bioavailability of active ingredients in drug formulations. This enhancement is crucial for the development of effective medications and dietary supplements.

Key Points:

- Bioavailability Improvement: The compound aids in the solubility and absorption of poorly soluble drugs, making it valuable in formulating therapeutic agents.

- Clinical Research: It has been studied for its potential benefits in metabolic disorders, particularly as a clinical marker for maple syrup urine disease (MSUD), where it serves as a metabolite associated with the disorder's pathophysiology .

Food Industry

In the food sector, this compound functions as a flavor enhancer and nutritional additive. Its ability to improve taste profiles makes it popular in processed foods.

Key Points:

- Flavor Enhancement: The compound is incorporated into various food products to enhance flavors without altering nutritional value.

- Nutritional Value: It contributes to the overall nutritional profile of food items, thereby appealing to health-conscious consumers .

Agricultural Applications

The compound acts as a growth stimulant for plants, promoting healthier crop yields and improving nutrient absorption.

Key Points:

- Fertilizer Component: Used in fertilizers, this compound helps address nutrient deficiencies in crops.

- Crop Yield Improvement: Studies indicate that its application can lead to significant increases in crop productivity .

Cosmetic Industry

In cosmetics, this compound is valued for its moisturizing properties.

Key Points:

- Skin Hydration: It is included in skincare formulations to enhance hydration and improve skin texture.

- Product Performance: Its incorporation can lead to better performance of cosmetic products, making them more appealing to consumers .

Research and Development

As a reagent in organic synthesis and biochemical research, this compound plays a crucial role in exploring new chemical pathways.

Key Points:

- Organic Synthesis Aid: The compound facilitates various reactions that are essential for developing new materials and understanding biochemical processes.

- Innovative Research Applications: Its versatility allows researchers to utilize it in diverse experimental setups .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation, bioavailability improvement | Enhanced drug efficacy |

| Food Industry | Flavor enhancement, nutritional additive | Improved taste and nutritional value |

| Agriculture | Growth stimulant in fertilizers | Increased crop yields |

| Cosmetics | Moisturizing agent in skincare products | Enhanced hydration and product effectiveness |

| Research & Development | Reagent for organic synthesis | Facilitates new chemical explorations |

Case Studies

- Pharmaceutical Case Study : A study on the use of this compound in MSUD showed that monitoring levels of this compound can aid in diagnosing metabolic disorders effectively. The findings highlighted its potential as a biomarker for dietary management in affected individuals .

- Agricultural Case Study : Research conducted on the application of this compound as a fertilizer additive demonstrated a marked increase in the yield of specific crops such as corn and soybeans, showcasing its effectiveness as a growth stimulant under controlled conditions .

Analyse Chemischer Reaktionen

Decomposition Pathways

CaMKV undergoes decomposition under specific thermal or acidic conditions, forming volatile byproducts. Key factors influencing decomposition include:

| Parameter | Conditions | Products Formed | Reference |

|---|---|---|---|

| Temperature | >150°C | CO₂, calcium carbonate | |

| pH | <3.0 (strongly acidic) | 3-methyl-2-oxovaleric acid | |

| Catalysts | Presence of transition metals | Accelerated decarboxylation |

This decomposition is critical in industrial processes requiring precise temperature control to maintain product integrity.

Biochemical Reactivity

CaMKV participates in enzymatic processes central to amino acid metabolism:

Notable Findings

-

CaMKV’s (S)-stereochemistry is essential for substrate specificity in lipopeptide antibiotics.

-

Kinetic studies show a of 12.3 s⁻¹ for transamination in Bacillus subtilis.

Stability and Purification Reactions

Refinement processes reveal solvent-dependent stability:

Recrystallization in acetone-water mixtures is preferred for industrial-scale production due to cost-effectiveness .

Eigenschaften

IUPAC Name |

calcium;(3S)-3-methyl-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFSVYLXDCGPFY-SCGRZTRASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)C(=O)[O-].CC[C@H](C)C(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199788 | |

| Record name | alpha-Keto-isoleucine calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51828-96-7 | |

| Record name | alpha-Keto-isoleucine calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-isoleucine calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (S)-3-methyl-2-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 3-METHYL-2-OXO-PENTANOATE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85RJ2N890T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.